Formoterol beta-D-glucuronide
Overview
Description
Formoterol, also known as eformoterol, is a long-acting β2 agonist (LABA) used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD) . Formoterol beta-D-glucuronide is a metabolite of formoterol .
Synthesis Analysis
Glucuronide synthesis involves multiple tools including microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens . The synthesis of formoterol enantiomers has been investigated in vitro by human liver microsomes .Molecular Structure Analysis
Formoterol 1’-O-beta-D-glucuronide contains a total of 71 bonds, including 39 non-H bonds, 14 multiple bonds, 11 rotatable bonds, 2 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis
Formoterol undergoes glucuronidation, a process that involves a number of cytochrome P450 isoenzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) and a number of UDP-glucuronosyltransferase isoenzymes (UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15) .Physical And Chemical Properties Analysis
Formoterol is a member of the class of pancreatic islet stimulators which selectively inhibit the enzyme type 4 dipeptidylpeptidase (DPP-4) and increase the glucose sensitivity of pancreatic α and β cells .Scientific Research Applications
3. Mitochondrial Homeostasis
- Results : Formoterol aided in segregating healthy mitochondria for distribution and transport, therefore normalizing mitochondrial arrangement in mutant cells .
4. Quantification of Glucuronide Metabolites
- Methods : The majority of the quantification methods for glucuronides involved an enzymatic (β-glucuronidase) or an acid/base hydrolysis of the glucuronide ether bond prior to HPLC analysis. Nowadays, the highly selective and sensitive triple quadrupole LC-MS/MS instruments enable us to directly measure the glucuronides without the need to de-conjugate the glucuronide moiety before the analysis .
- Results : This method offers quicker sample preparation and better accuracy and precision, as the glucuronide hydrolysis may be incomplete or the aglycon is unstable in hydrolytic conditions or binds non-specifically to the β-glucuronidase or matrix components .
5. Asthma and COPD Treatment
- Application : Formoterol is used for preventing symptoms of asthma and chronic obstructive pulmonary disorder (COPD). It helps in relaxing the muscles of the air passages, thus widening it and making it easier to breathe .
- Methods : Formoterol is an inhaled beta 2-agonist. It acts on bronchial smooth muscle to dilate and relax airways .
- Results : Patients with asthma or COPD have reported easier breathing after using Formoterol .
6. Energy Expenditure and Fat Utilization
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-formamido-4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O10/c1-13(9-14-3-6-16(35-2)7-4-14)26-11-18(29)15-5-8-19(17(10-15)27-12-28)36-25-22(32)20(30)21(31)23(37-25)24(33)34/h3-8,10,12-13,18,20-23,25-26,29-32H,9,11H2,1-2H3,(H,27,28)(H,33,34)/t13-,18+,20+,21+,22-,23+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNNYXWDVZXHPK-WUTHJAFQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747808 | |
Record name | 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Formoterol beta-D-glucuronide | |
CAS RN |
615551-59-2 | |
Record name | Formoterol beta-D-glucuronide, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615551592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FORMOTEROL .BETA.-D-GLUCURONIDE, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7S9S4PRG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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